molecular formula C7H8N2O3 B1307166 Ethyl 6-hydroxypyridazine-3-carboxylate CAS No. 63001-81-0

Ethyl 6-hydroxypyridazine-3-carboxylate

Cat. No.: B1307166
CAS No.: 63001-81-0
M. Wt: 168.15 g/mol
InChI Key: PNZFPPKCYNMOSA-UHFFFAOYSA-N
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Description

Historical Development and Significance of Pyridazine (B1198779) Chemistry

The history of pyridazine chemistry begins in 1886, when German chemist Emil Fischer first prepared a pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. The parent pyridazine heterocycle was later synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. Despite its early discovery, the pyridazine system remained a somewhat esoteric area of study for many decades. This was largely due to the rarity of the pyridazine motif in nature, which is thought to be a consequence of the scarcity of naturally occurring hydrazines, the fundamental building blocks for its synthesis.

A significant turning point came in the latter half of the 20th century with the discovery of naturally occurring compounds containing the pyridazine ring. This, coupled with the realization that the pyridazine scaffold could be incorporated into a wide array of synthetic molecules, led to a surge in research. Chemists began to recognize the potential of pyridazine derivatives in various fields, particularly in medicinal chemistry and agrochemistry. Today, the pyridazine structure is a well-established pharmacophore found in a number of herbicides and several clinically used drugs, highlighting its journey from a chemical curiosity to a cornerstone of modern heterocyclic chemistry.

The Pyridazine Nucleus as a Versatile Heterocyclic Scaffold

The versatility of the pyridazine nucleus stems from its distinct electronic and physical properties. As a π-deficient system, due to the presence of two electronegative nitrogen atoms, the pyridazine ring exhibits unique reactivity and intermolecular interaction capabilities.

Key Physicochemical Properties:

PropertyDescriptionSignificance in Chemical Design
Dipole Moment The adjacent nitrogen atoms create a significant dipole moment, the largest among its diazine isomers (pyrimidine and pyrazine).This high polarity influences solubility, crystal packing, and enables strong dipole-dipole and π-π stacking interactions with biological targets like enzymes and receptors. youtube.com
Hydrogen Bonding The two ring nitrogen atoms act as robust hydrogen bond acceptors.This dual hydrogen-bonding capacity is crucial for molecular recognition and binding affinity in drug-target interactions. youtube.com
Basicity Pyridazine is a weak base.Its low intrinsic basicity can be advantageous in drug design to avoid unwanted physiological effects associated with more basic compounds. youtube.com
Substitution Vectors The ring offers four positions (C-3, C-4, C-5, C-6) for substitution, allowing for diverse structural modifications.This enables fine-tuning of a molecule's steric and electronic properties to optimize its function, for example, as a less lipophilic substitute for a phenyl ring. youtube.com

These properties make the pyridazine scaffold an attractive component for designing new bioactive molecules. Its ability to engage in multiple non-covalent interactions while providing a rigid core for orienting functional groups in three-dimensional space is a key reason for its prevalence in drug discovery programs. youtube.com

Overview of Functionalized Pyridazine Carboxylates in Organic and Medicinal Chemistry

The introduction of functional groups onto the pyridazine core is a common strategy to create diverse chemical libraries for screening and development. Among the various functionalizations, the incorporation of a carboxylate group, particularly an ethyl carboxylate, is of significant interest.

Functionalized pyridazine carboxylates serve as pivotal intermediates, or building blocks, in organic synthesis. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can participate in a variety of coupling reactions. The pyridazine ring itself can undergo reactions such as nucleophilic aromatic substitution, allowing for the introduction of further complexity.

In medicinal chemistry, pyridazine carboxylate derivatives are explored for a wide range of therapeutic applications. The carboxylate group can act as a key binding element to a biological target or serve as a handle for attaching other pharmacophoric groups. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others. The specific compound, Ethyl 6-hydroxypyridazine-3-carboxylate, is a prime example of such a versatile, functionalized pyridazine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZFPPKCYNMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 6 Hydroxypyridazine 3 Carboxylate and Its Derivatives

Classical Approaches to Pyridazine (B1198779) Ring Construction

The foundational methods for assembling the pyridazine ring have historically relied on the cyclocondensation of acyclic precursors. These well-established reactions remain integral to the synthesis of pyridazinones, which are key intermediates or final products in their own right.

Cyclocondensation Reactions for Pyridazinone Formation

The most fundamental approach to the pyridazinone ring system involves the condensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. The reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone. The versatility of this method lies in the wide availability of both dicarbonyl compounds and substituted hydrazines, allowing for the introduction of various substituents on the resulting pyridazine ring.

Utilization of 1,2-Dicarbonyl Compounds in Pyridazine Synthesis

A highly effective strategy for the regioselective synthesis of polysubstituted pyridazines involves a one-pot, three-component reaction. This method utilizes a 1,2-dicarbonyl compound, such as an arylglyoxal, an active methylene (B1212753) compound like ethyl butyrylacetate, and hydrazine hydrate (B1144303). The reaction typically proceeds at room temperature in a suitable solvent, offering a straightforward and efficient route to complex pyridazine structures. The initial step involves the condensation between the 1,2-dicarbonyl compound and the active methylene compound, which then undergoes cyclization with hydrazine to form the pyridazine ring.

Reactant 1Reactant 2Reactant 3Product
ArylglyoxalEthyl butyrylacetateHydrazine hydrateEthyl 6-aryl-3-propylpyridazine-4-carboxylate
1,2-Diketoneβ-KetoesterHydrazineSubstituted Pyridazine

Synthesis via γ-Ketoacids and Hydrazine Derivatives

The reaction between γ-ketoacids or their corresponding esters and hydrazine or its derivatives is a cornerstone in the synthesis of 3(2H)-pyridazinones. This classical method involves the condensation of the hydrazine with the ketone functionality to form a hydrazone, which is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid or ester group, leading to the formation of the pyridazinone ring upon dehydration. This approach is particularly useful for the synthesis of 6-substituted pyridazinones. A notable example is the one-pot reaction between acetophenones and glyoxylic acid in the presence of hydrazine hydrate to yield 6-aryl-3(2H)-pyridazinones.

γ-Ketoacid/EsterHydrazine DerivativeProduct
Levulinic acidHydrazine hydrate6-Methyl-4,5-dihydropyridazin-3(2H)-one
Substituted β-aroylpropionic acidPhenylhydrazine (B124118)6-Aryl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
Acetophenone and Glyoxylic acidHydrazine hydrate6-Aryl-3(2H)-pyridazinone

Friedel-Crafts Acylation Followed by Cyclization

An elegant two-step process for the synthesis of pyridazinones involves an initial Friedel-Crafts acylation followed by a cyclization reaction. In this methodology, an aromatic compound is acylated with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms a γ-ketoacid. The subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of the pyridazinone ring. This method is particularly advantageous for synthesizing 6-aryl-4,5-dihydropyridazin-3(2H)-ones, where the aryl group is introduced during the Friedel-Crafts step. For instance, the acylation of o-cresyl methyl ether with succinic anhydride yields a γ-ketoacid that, upon reaction with hydrazine hydrate, gives 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. scispace.com

Aromatic SubstrateAcylating AgentLewis AcidIntermediateFinal Product
o-Cresyl methyl etherSuccinic anhydrideAlCl₃4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone
Benzene (B151609)Maleic anhydrideAlCl₃4-oxo-4-phenylbut-2-enoic acid6-Phenyl-3(2H)-pyridazinone

Mannich Base Formation in Bis-pyridazinone Synthesis

The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, can be employed in the synthesis of pyridazinone derivatives. While typically used to introduce an aminomethyl group, this reaction can also be adapted for the synthesis of more complex structures, including bis-pyridazinones. In this context, a pre-formed pyridazinone with an active hydrogen can react with formaldehyde and a suitable difunctional amine, such as piperazine, to link two pyridazinone moieties, resulting in a bis-pyridazinone structure. This approach allows for the creation of larger, more complex molecules with potential for diverse biological activities.

Advanced and Modern Synthetic Protocols

In recent years, synthetic organic chemistry has witnessed the development of novel technologies and methodologies that offer significant advantages over classical techniques, including enhanced reaction rates, higher yields, and improved safety profiles. These advancements have been successfully applied to the synthesis of pyridazine and pyridazinone derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes and improving yields. This technology has been effectively utilized in the synthesis of various pyridazinone derivatives. For example, the condensation of γ-ketoacids with hydrazine hydrate to form pyridazinones can be significantly accelerated under microwave irradiation.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and ease of scalability. The synthesis of pyridazine derivatives in flow reactors allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final products.

Photocatalysis represents a green and sustainable approach to organic synthesis, utilizing light energy to drive chemical reactions. Photocatalytic methods are being explored for the synthesis and functionalization of pyridazine rings. These reactions often proceed under mild conditions and can enable transformations that are difficult to achieve through traditional thermal methods.

Microwave-Assisted Synthesis of Pyridazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. georgiasouthern.edu This technique has been successfully applied to the synthesis of various pyridazine derivatives. georgiasouthern.edunih.gov The use of microwave irradiation can enhance the efficiency of reactions for creating sulfonamide derivatives incorporating a pyridazine moiety, which can then be further modified. nih.gov

Microwave-enhanced protocols have been developed for the efficient synthesis of biologically important 2,3,6-trisubstituted pyridazine architectures through sequential reactions like amination, Suzuki coupling, and alkylation. rsc.org For instance, a one-pot, three-component synthesis of thiazolyl-pyridazinediones has been achieved using microwave heating, demonstrating the technique's utility in constructing complex heterocyclic systems efficiently. mdpi.com This approach is noted for its high efficiency and the potential for producing diverse pyridazine derivatives. georgiasouthern.edursc.org

Table 1: Examples of Microwave-Assisted Pyridazine Synthesis

Starting Materials Reaction Type Conditions Outcome
Maleic anhydride, thiosemicarbazide Cyclization Microwave, 500 W, 150 °C, 2 min 3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide mdpi.com

Catalyst-Free Tandem Hydroamination–Aromatic Substitution for Pyrrolopyridazines

An efficient and operationally simple, catalyst-free method has been developed for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines. nih.gov This strategy involves a tandem sequence of hydroamination followed by an aromatic nucleophilic substitution (SNAr) reaction. The process utilizes mild reagents and proceeds in moderate to high yields without the need for a metal catalyst. nih.gov This approach is significant as it expands the scope of pyridazine chemistry, allowing for the creation of novel, drug-like fused heterocyclic molecules with potentially favorable biological and pharmacokinetic properties. nih.gov While this method produces a fused pyridazine system, the underlying principles of catalyst-free C-N bond formation are relevant to the broader synthesis of functionalized pyridazine derivatives.

Inverse Electron Demand Diels–Alder Reactions for Multisubstituted Pyridazines

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cornerstone in the synthesis of pyridazines. nih.gov This reaction typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like an alkyne or an enol ether. nih.govbohrium.com The reaction proceeds through a bicyclic intermediate that subsequently undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form the stable aromatic pyridazine ring. nih.gov

This methodology is highly versatile and has been adapted for various applications, including DNA-encoded library synthesis, demonstrating its compatibility with complex molecular scaffolds. nih.govfigshare.com The reaction can be performed under mild, often neutral conditions and exhibits a broad substrate scope with good functional group tolerance. organic-chemistry.org High regioselectivity can often be achieved, for instance, by using Lewis acid mediation in reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers to control the orientation of substituents on the resulting pyridazine ring. organic-chemistry.org

Table 2: Overview of IEDDA Reactions for Pyridazine Synthesis

Diene Dienophile Key Features Resulting Structure
1,2,4,5-Tetrazines Alkynes, Enol Ethers N₂ extrusion, high versatility Substituted Pyridazines nih.govbohrium.com
1,2,3-Triazines 1-Propynylamines Metal-free, neutral conditions, highly regioselective 6-Aryl-pyridazin-3-amines organic-chemistry.org

Cascade Imination/Electrocyclization for Functionalized Pyridazines

A facile and innovative approach to functionalized pyridazines involves a cascade reaction sequence of imination followed by a 6π-electrocyclization. nih.govlookchem.com This method has been successfully employed for the synthesis of 3-carbamide pyridazines from readily available starting materials such as chlorovinyl aldehydes and oxamic acid thiohydrazides. nih.govlookchem.com

The proposed mechanism begins with the acid-catalyzed imination of the aldehyde with the thiohydrazide to form a 2,3-diazahexatriene intermediate. lookchem.com This intermediate, specifically a geometric isomer with a thiol tautomer, then undergoes a 6π-electrocyclization to form a dihydropyridine-like ring. The final pyridazine product is formed through the rapid elimination of hydrochloric acid and molecular sulfur. lookchem.com This process is valued for its mild reaction conditions and tolerance for various functional groups, providing a straightforward route to 3-carbonyl substituted pyridazines, which are important synthetic intermediates. lookchem.com

Synthesis from 1,2-Diacyl Fulvenes

A direct method for synthesizing pyridazines with fused-ring systems involves the reaction of 1,2-diacylcyclopentadienes, also known as fulvenes, with hydrazine hydrate. liberty.edu In this procedure, various aryl-substituted fulvenes (e.g., phenyl, thienyl, tolyl) are dissolved in a solvent like methanol (B129727) and treated with hydrazine at room temperature. liberty.edu The reaction results in the formation of 5,6-fused ring pyridazines in high yields. liberty.edu The products can be isolated through separatory extractions and purified, with characterization confirmed by melting points and IR spectroscopy. liberty.edu

Table 3: Synthesis of Fused Pyridazines from 1,2-Diacyl Fulvenes liberty.edu

Fulvene Substituent Product Appearance Melting Point Range (°C) Purity Indication
Phenyl Similar to starting material < 5°C range Pure
Tolyl Similar to starting material < 5°C range Pure

Strategies for Esterification and Derivatization of Pyridazine Carboxylates

The synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate from its corresponding carboxylic acid is a critical derivatization step. Direct esterification is the most common and straightforward approach.

Direct Esterification of Hydroxypyridazine Carboxylic Acids

The conversion of a carboxylic acid to an ester, known as the Fischer esterification, is a well-established and widely used reaction. masterorganicchemistry.com This method is directly applicable to the synthesis of this compound from 6-hydroxypyridazine-3-carboxylic acid. The reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, which are analogous to pyridazine carboxylic acids, this process is a standard method for producing esters that serve as valuable synthetic intermediates. google.com To drive the equilibrium towards the product side, the alcohol is typically used as the solvent, or water is removed as it is formed. masterorganicchemistry.com

Transformations Involving Carboxyl Radicals from Carboxylic Acid Derivatives

The utilization of carboxylic acids as precursors for radical intermediates represents a significant advancement in modern organic synthesis. These methods leverage the abundance and stability of carboxylic acids to forge new carbon-carbon and carbon-heteroatom bonds under increasingly mild conditions. Decarboxylative strategies, particularly those mediated by visible-light photoredox catalysis, have emerged as powerful tools for the functionalization of heterocyclic compounds, including pyridazine scaffolds.

Recent research has demonstrated that heteroaromatic carboxylic acids can undergo photoinduced decarboxylative radical addition to electron-deficient alkenes. nih.gov This transformation is achieved through a two-molecule photoredox system, often employing a combination of biphenyl (B1667301) (BP) as a co-catalyst and 9,10-dicyanoanthracene (B74266) (DCA) as the primary photocatalyst, eliminating the need for heat. nih.gov The process is initiated by the excitation of the photocatalyst with visible light, which then engages in a single-electron transfer (SET) with the carboxylate. The resulting carboxyl radical is unstable and readily extrudes carbon dioxide to generate a heteroaryl radical. This highly reactive intermediate can then be trapped by a suitable radical acceptor, such as an alkene, to form a new carbon-carbon bond.

Crucially, this methodology has been successfully applied to pyridazine carboxylic acid, showcasing the viability of generating pyridazinyl radicals for subsequent functionalization. nih.gov The reaction proceeds efficiently at room temperature due to the low efficiency of the back-electron transfer to the aryl carboxyl radical, which favors the irreversible decarboxylation step. nih.gov This approach provides a direct pathway to introduce alkyl chains onto the pyridazine core, starting from the corresponding carboxylic acid derivative.

The scope of decarboxylative couplings has been further expanded by the synergistic merger of photoredox catalysis with transition metal catalysis, such as nickel or iron. chemrxiv.orgdlut.edu.cn These dual catalytic systems enable the cross-coupling of alkyl carboxylic acids with a variety of partners, including vinyl halides. In a typical metallaphotoredox cycle, the photoredox component generates the radical via decarboxylation, which is then captured by a low-valent transition metal catalyst (e.g., Ni(0) or Ni(I)). The resulting organometallic intermediate can then undergo oxidative addition with a coupling partner (e.g., an aryl halide) followed by reductive elimination to furnish the cross-coupled product and regenerate the catalyst. chemrxiv.org This strategy allows for the formation of C(sp²)–C(sp³) bonds, which are prevalent in many biologically active molecules.

These radical-based transformations offer a significant advantage over traditional cross-coupling methods by avoiding the need for pre-functionalized organometallic reagents, which are often sensitive to air and moisture. The use of bench-stable carboxylic acids as radical precursors enhances the functional group tolerance and operational simplicity of the synthetic procedures. dlut.edu.cn For a compound like this compound, these methods provide a direct synthetic handle for diversification at the 3-position of the pyridazine ring, enabling the synthesis of a wide array of derivatives.

Research Findings on Decarboxylative Functionalization

The following table summarizes representative findings in the field of photoredox-catalyzed decarboxylative reactions of heteroaromatic carboxylic acids.

Heteroaromatic Carboxylic AcidRadical Acceptor/Coupling PartnerCatalytic SystemSolventYield (%)Reference
Pyridazine-3-carboxylic acidAcrylonitrile9,10-Dicyanoanthracene (DCA) / Biphenyl (BP)CH₃CN/H₂O75 nih.gov
Quinoline-2-carboxylic acidAcrylonitrile9,10-Dicyanoanthracene (DCA) / Biphenyl (BP)CH₃CN/H₂O88 nih.gov
Picolinic acidAcrylonitrile9,10-Dicyanoanthracene (DCA) / Biphenyl (BP)CH₃CN/H₂O62 nih.gov
Nicotinic acidAcrylonitrile9,10-Dicyanoanthracene (DCA) / Biphenyl (BP)CH₃CN/H₂O54 nih.gov

Mechanistic Insights and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Pyridazine (B1198779) Ring Closure

The formation of the pyridazine ring, the central scaffold of the target molecule, can be achieved through several mechanistic pathways. A predominant method involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). wikipedia.orgchemtube3d.com This reaction typically proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring. chemtube3d.com

Another significant route is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This involves the cycloaddition of electron-deficient 1,2,4,5-tetrazines with electron-rich dienophiles like alkynes. rsc.orgrsc.org The reaction is followed by a retro-Diels-Alder reaction, leading to the expulsion of a dinitrogen molecule and the formation of the stable pyridazine ring. rsc.org

A highly relevant and regioselective method is the one-pot, three-component reaction involving an arylglyoxal, a β-keto ester such as ethyl butyrylacetate, and hydrazine hydrate (B1144303). semanticscholar.orgresearchgate.net The proposed mechanism for this synthesis is initiated by the nucleophilic attack of the enol form of the β-keto ester onto the more reactive external carbonyl group of the arylglyoxal. This step forms a key intermediate. Subsequently, condensation of this intermediate with hydrazine hydrate at both carbonyl groups leads to cyclization and the formation of the final substituted pyridazine product. semanticscholar.org

Other notable mechanisms include:

The TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones. organic-chemistry.org

The copper-catalyzed 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org

Influence of Catalysis and Solvent Systems on Reaction Outcomes

The choice of catalyst and solvent system plays a pivotal role in directing the outcome of pyridazine synthesis, influencing reaction rates, yields, and even the final product structure.

Catalysis:

Lewis Acids: In the IEDDA reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers, Lewis acids are used to mediate the reaction, enabling the synthesis of functionalized pyridazines with high regiocontrol. organic-chemistry.org

Transition Metals: Copper(II) catalysts are employed in the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org Palladium and ruthenium catalysts have also been utilized in various synthetic routes to construct the pyridazine framework. liberty.edu

Base Catalysis: The choice between an amine base, like piperidine, and an ionic base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), can significantly affect multicomponent reactions leading to nitrogen heterocycles. acs.orgacs.org

Solvent Systems: The polarity and proticity of the solvent can dramatically alter the reaction pathway. For instance, in the copper(II)-catalyzed cyclization of β,γ-unsaturated hydrazones, using acetonitrile (B52724) (MeCN) as the solvent yields 1,6-dihydropyridazines. In contrast, employing acetic acid (AcOH) leads directly to the oxidized pyridazine product. organic-chemistry.org In the IEDDA reactions of tetrazines, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to be a highly effective solvent, while in other cases, higher temperatures in solvents like toluene (B28343) are required. rsc.org The synthesis of certain pyridine (B92270) derivatives, a related class of heterocycles, demonstrated that switching the solvent from ethanol (B145695) to acetonitrile could overcome difficulties in the reaction involving sterically hindered aldehydes. acs.org

Table 1: Effect of Catalysts and Solvents on Pyridazine Synthesis
Reaction TypeCatalyst/PromoterSolventOutcomeReference
6-endo-trig CyclizationCopper(II)MeCN1,6-Dihydropyridazine formation organic-chemistry.org
6-endo-trig CyclizationCopper(II)AcOHDirect pyridazine formation organic-chemistry.org
IEDDALewis AcidNot specifiedHigh regiocontrol organic-chemistry.org
IEDDANoneHFIPEfficient pyridazine formation rsc.org
[4+2] AnnulationTBAI/K₂S₂O₈Not specifiedTrisubstituted pyridazines organic-chemistry.org

Elucidation of Intermediates in Pyridazine Synthetic Pathways

Identifying transient species and intermediates is fundamental to confirming a proposed reaction mechanism. In pyridazine synthesis, several key intermediates have been elucidated through experimental and computational studies:

Dihydropyridazines: In the classic synthesis from 1,4-diketones and hydrazine, the initial cyclization product is a non-aromatic dihydropyridazine. This intermediate must be oxidized in a subsequent step to yield the final pyridazine. chemtube3d.com

Enamine Intermediates: The synthesis of fused pyridazine systems, such as pyrido[3,4-c]pyridazines, has been shown to proceed through the formation of enamine intermediates which then undergo cyclization. mdpi.com

Carbonyl Condensation Adducts: In the three-component synthesis of ethyl pyridazine carboxylates, the initial adduct formed between the arylglyoxal and the β-keto ester is a crucial intermediate that dictates the final regiochemistry before cyclization with hydrazine occurs. semanticscholar.org

Computational Insights: Density functional theory (DFT) calculations have been used to investigate complex reaction pathways. For example, the reductive ring contraction of 1,2-pyridazines has been shown to proceed through a high-energy 2e⁻/3H⁺-bearing intermediate, highlighting the importance of electron-withdrawing groups for its stabilization. acs.orgacs.org

The elucidation of these intermediates, whether through direct isolation, spectroscopic observation, or computational modeling, provides a deeper understanding of the reaction landscape, enabling chemists to refine conditions and design more efficient and selective syntheses.

Theoretical and Computational Chemistry Studies

Reaction Pathway Simulations and Activation Energy Barriers

Computational chemistry can also be used to simulate reaction pathways and calculate the activation energy barriers for chemical transformations, including the interconversion between tautomers. By mapping the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate—that connects the reactant and product. researchgate.net

The activation energy, which is the energy difference between the transition state and the reactants, determines the rate of the reaction. acs.org For the keto-enol tautomerization of Ethyl 6-hydroxypyridazine-3-carboxylate, simulations can model the proton transfer step, either directly or mediated by solvent molecules. Methods such as combined quantum mechanics/molecular mechanics (QM/MM) are particularly useful for studying reactions in complex environments like enzyme active sites or in solution. acs.org These simulations provide a detailed, atomistic view of the reaction mechanism and can quantify how factors like intramolecular hydrogen bonding or solvent interactions affect the energy barrier of the tautomerization process. acs.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters

In addition to thermodynamic and kinetic properties, computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.net For this compound, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

By calculating these parameters for each potential tautomer (keto and enol), a direct comparison with experimental spectra can be made, allowing for an unambiguous assignment of the predominant form in a given environment. nih.gov For example, the calculated IR spectrum would show a characteristic O-H stretching frequency for the enol form and a C=O stretching frequency at a different wavenumber for the keto form. Similarly, predicted NMR chemical shifts are sensitive to the electronic environment of the nuclei, which differs significantly between the two tautomers. These computational predictions serve as a crucial complement to experimental spectroscopic analysis. rsc.org

Chemical Reactivity and Transformation Studies

Reactions of the Pyridazine (B1198779) Ring System

The reactivity of the pyridazine core is largely governed by its electron-deficient nature. This characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when activating groups are present. The compound exists in tautomeric equilibrium between the hydroxy form and the pyridazinone form, with the latter often influencing the observed reactivity.

Electrophilic Aromatic Substitution: The pyridazine ring is highly deactivated towards electrophilic aromatic substitution (SEAr). researchgate.netwikipedia.org The two electronegative nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. youtube.com Furthermore, the nitrogen atoms are basic and can be readily protonated or coordinate to Lewis acids, which are often used as catalysts in electrophilic substitution reactions. wikipedia.orgyoutube.com This coordination further increases the electron deficiency of the ring, making substitution even more difficult. wikipedia.orgyoutube.com Consequently, forcing conditions, such as high temperatures, are typically required for electrophilic substitutions, and yields are often low. youtube.com Reactions like nitration and halogenation are challenging to perform directly on the pyridazine core without significant activation from electron-donating substituents.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridazine ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of good leaving groups (such as halogens) on the ring. Studies on related polyfluorinated pyridazinone systems demonstrate that sequential nucleophilic substitution is a viable method for introducing various functionalities. nih.gov For instance, in 4,5,6-trifluoropyridazin-3(2H)-one, nucleophiles can displace fluoride (B91410) ions. The regioselectivity of these reactions can be influenced by the nature of the incoming nucleophile and the substituents already present on the ring. nih.gov Nitrogen nucleophiles, such as primary and secondary amines, have been shown to react with fluorinated pyridazinones to yield aminated products. nih.gov This suggests that the hydroxyl group in Ethyl 6-hydroxypyridazine-3-carboxylate could potentially be converted into a better leaving group (e.g., a sulfonate ester) to facilitate nucleophilic displacement by various nucleophiles.

The electron-deficient pyridazine ring system is well-suited to participate as the diene component in inverse-electron-demand Diels-Alder reactions. In this type of cycloaddition, an electron-deficient diene reacts with an electron-rich dienophile. This reactivity is a hallmark of many nitrogen-containing heterocycles.

While specific cycloaddition studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds like pyridazine-3,6-dicarboxylate esters. These compounds can undergo [4+2] cycloadditions with electron-rich dienophiles such as enamines or ynamines. The reaction typically proceeds with the expulsion of molecular nitrogen (N₂) to form a new aromatic ring. This strategy has been employed as a powerful tool for the synthesis of complex carbocyclic and heterocyclic systems. The presence of the electron-withdrawing carboxylate group at the C3 position of the target molecule is expected to further lower the energy of the LUMO of the pyridazine diene system, thereby enhancing its reactivity toward electron-rich dienophiles in inverse-electron-demand cycloadditions.

Reactivity of the Carboxyl Ester Moiety

The ethyl carboxylate group at the C3 position of the molecule undergoes typical reactions of an ester, including hydrolysis, amidation, transesterification, and reduction. These transformations provide pathways to other important functional groups and derivatives.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is particularly common and is typically irreversible. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to yield the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid.

A documented procedure for the hydrolysis of a closely related compound, ethyl 4,6-dihydroxypyridazine-3-carboxylate, utilizes lithium hydroxide (LiOH) in a mixture of solvents to achieve high yields of the corresponding 4,6-dihydroxypyridazine-3-carboxylic acid. chemicalbook.com

ReactantReagents & ConditionsProductYieldReference
Ethyl 4,6-dihydroxypyridazine-3-carboxylate1. LiOH, THF/Methanol (B129727)/Water, Room Temperature4,6-dihydroxypyridazine-3-carboxylic acid88% chemicalbook.com
2. HCl (aq)

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, known as aminolysis, often requires elevated temperatures or the use of catalysts. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov The direct conversion of esters to amides is also an area of active research, with various catalytic systems being developed. mdpi.com

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.com For example, reacting this compound with methanol under acidic conditions (e.g., H₂SO₄) would lead to an equilibrium with the corresponding methyl ester, Mthis compound. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol. embrapa.br

TransformationGeneral Reagents & ConditionsGeneral Product
Amidation Amine (R-NH₂), Heat or CatalystN-substituted 6-hydroxypyridazine-3-carboxamide
Transesterification Alcohol (R-OH), Acid or Base CatalystAlkyl 6-hydroxypyridazine-3-carboxylate

The carboxyl ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are relatively unreactive towards milder reagents like sodium borohydride (B1222165) (NaBH₄). Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. byjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced by a second equivalent of hydride to the primary alcohol. youtube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by an aqueous workup to protonate the resulting alkoxide. byjus.com This reaction would convert this compound into (6-hydroxypyridazin-3-yl)methanol.

TransformationReagent & ConditionsProductReference
Ester Reduction 1. Lithium aluminum hydride (LiAlH₄), Anhydrous THF or Et₂O(6-Hydroxypyridazin-3-yl)methanol masterorganicchemistry.comyoutube.com
2. Aqueous Workup (e.g., H₂O, dilute acid)

Transformations Involving the Hydroxyl Group

The presence of the hydroxyl group at the C6 position is a focal point for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The alkylation and acylation of 6-hydroxypyridazines, including esters like this compound, are complex due to the presence of two nucleophilic centers: the exocyclic oxygen and the ring nitrogen atom. This can lead to the formation of O-substituted and N-substituted products. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the solvent, the base used, and the substituents on the pyridazine ring.

In reactions with alkyl halides, a mixture of N-alkylated and O-alkylated products is often observed. The ratio of these products can be controlled to some extent by the reaction conditions. For instance, in related pyridone systems, the use of silver salts in non-polar solvents tends to favor O-alkylation, while alkali metal salts in polar aprotic solvents like DMF often lead to a higher proportion of the N-alkylated product. nih.gov The steric hindrance of the alkylating agent and the electronic properties of the pyridazine ring also play a significant role in determining the N/O alkylation ratio. researchgate.net

Acylation reactions, for example with acetic anhydride (B1165640), can also occur at either the nitrogen or the oxygen atom. researchgate.net The specific conditions and the nature of the acylating agent will dictate the major product.

Table 1: Factors Influencing N- vs. O-Alkylation of Hydroxypyridazines

FactorCondition Favoring N-AlkylationCondition Favoring O-Alkylation
Counter-ion Alkali metals (e.g., Na+, K+)Silver (Ag+)
Solvent Polar aprotic (e.g., DMF, DMSO)Non-polar (e.g., Benzene (B151609), Toluene)
Alkylating Agent Less sterically hinderedMore sterically hindered
Leaving Group Harder leaving groups (e.g., Cl-)Softer leaving groups (e.g., I-)

The synthesis of 6-alkoxypyridazine-3-carboxylates, which are ethers of the parent compound, is a key transformation. A common strategy involves the initial conversion of the hydroxyl group into a better leaving group, such as a chlorine atom. For instance, methyl 6-chloro-3-pyridazinecarboxylate can be reacted with sodium ethoxide in ethanol (B145695) to yield the corresponding 6-ethoxy derivative. researchgate.net This nucleophilic substitution reaction is a practical method for introducing a variety of alkoxy groups at the C6 position.

The general Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, can also be conceptually applied. In the context of this compound, this would involve deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. However, the potential for competing N-alkylation must be considered.

Oxidative and Reductive Transformations of the Pyridazine System

The pyridazine ring in this compound can undergo both oxidative and reductive transformations, although the specific reactions are highly dependent on the reagents and conditions employed.

Oxidative Transformations:

The pyridazine ring is generally considered to be relatively resistant to oxidation. In the presence of strong oxidizing agents such as potassium permanganate (B83412) or potassium dichromate, substituents on the ring are often oxidized preferentially. For example, the oxidation of 3-chloro-6-methylpyridazine (B130396) with these reagents results in the formation of 6-chloropyridazine-3-carboxylic acid, indicating that the methyl group is oxidized to a carboxylic acid while the pyridazine ring remains intact. documentsdelivered.com This suggests that direct oxidation of the pyridazine ring in this compound would require harsh conditions and may lead to degradation of the molecule.

Reductive Transformations:

The pyridazine ring is susceptible to reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of heterocyclic rings. The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction parameters (temperature, pressure) can influence the extent of reduction. rsc.orgtue.nlrsc.org For pyridazine carboxylic acid derivatives, catalytic hydrogenation can potentially lead to the reduction of the pyridazine ring to its di- or tetrahydro derivative, or even ring opening, depending on the conditions. libretexts.org

Chemical reduction methods have also been employed for pyridazinone systems. For instance, reduction with zinc dust in acetic acid can selectively reduce the double bond in the pyridazin-3-one ring to afford the corresponding 4,5-dihydropyridazin-3-one. The use of sodium borohydride has also been reported for the reduction of pyridazine compounds, though the selectivity can vary. documentsdelivered.comrsc.org It is important to note that the ester group in this compound can also be reduced, for example with strong reducing agents like lithium aluminum hydride, which would convert the ester to a primary alcohol.

Table 2: Summary of Potential Oxidative and Reductive Transformations

TransformationReagent/ConditionPotential Product(s)Notes
Oxidation KMnO4 or K2Cr2O7Likely degradation or no reaction on the ringSide-chain oxidation is more probable if alkyl substituents are present. documentsdelivered.com
Reduction H2, Pd/C (Catalytic Hydrogenation)Dihydropyridazine (B8628806), TetrahydropyridazineThe ester group may also be reduced under certain conditions. libretexts.org
Reduction Zn, Acetic Acid4,5-Dihydropyridazin-3-one derivativeSelective reduction of the C4-C5 double bond.
Reduction NaBH4Dihydropyridazine derivativeSelectivity can be an issue. documentsdelivered.comrsc.org
Reduction LiAlH4Reduction of both the ring and the ester groupA strong, non-selective reducing agent.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR: Proton NMR spectroscopy would provide critical information on the electronic environment and connectivity of hydrogen atoms in the molecule. For Ethyl 6-hydroxypyridazine-3-carboxylate, one would expect to observe distinct signals for the protons on the pyridazine (B1198779) ring, the methylene (B1212753) (-CH₂-) group, and the methyl (-CH₃) group of the ethyl ester. The chemical shifts (δ, in ppm) of the ring protons would be indicative of their position within the aromatic system, while the splitting patterns (e.g., doublet, triplet, quartet) would reveal the number of adjacent, non-equivalent protons, thus confirming their connectivity. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. Key resonances would include those for the carbonyl carbons of the ester and the pyridazinone ring, the sp²-hybridized carbons of the heterocyclic ring, and the sp³-hybridized carbons of the ethyl group. The chemical shifts of these signals are highly dependent on the local electronic environment, offering definitive proof of the carbon framework. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish definitive structural assignments. A COSY spectrum would show correlations between protons that are coupled to each other, confirming the arrangement of protons on the pyridazine ring and within the ethyl group. An HMBC spectrum would reveal correlations between protons and carbons that are separated by two or three bonds, which is invaluable for connecting the ethyl ester group to the correct position on the pyridazine ring and for assigning the quaternary carbons. mdpi.com

Anticipated ¹H and ¹³C NMR Data: A representative data table based on the expected structure is provided below for illustrative purposes.

Table 1: Predicted NMR Spectral Data for this compound
¹H NMR¹³C NMR
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCarbon AssignmentPredicted Chemical Shift (ppm)
Ring H-47.0 - 7.5dC=O (Ester)160 - 165
Ring H-57.8 - 8.2dC=O (Ring)155 - 160
-OCH₂-4.2 - 4.5qC-3145 - 150
-CH₃1.2 - 1.5tC-6140 - 145
N-H> 10.0br sC-5130 - 135
C-4115 - 120
-OCH₂-60 - 65
-CH₃13 - 16

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption in the region of 3100-2800 cm⁻¹ would indicate the N-H stretching vibration of the pyridazinone ring. The presence of two strong carbonyl (C=O) stretching bands would be a key feature: one for the ester group, typically appearing around 1730-1715 cm⁻¹, and another for the cyclic amide (lactam) of the pyridazinone ring, which would likely appear at a lower wavenumber, around 1680-1650 cm⁻¹, due to conjugation and hydrogen bonding. rsc.orgmdpi.com C-O stretching of the ester and C-N stretching vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 2800Broad, Medium
C-H Stretch (Aromatic/Aliphatic)3100 - 2900Medium
C=O Stretch (Ester)1730 - 1715Strong
C=O Stretch (Lactam)1680 - 1650Strong
C=C and C=N Stretch1600 - 1450Medium-Strong
C-O Stretch (Ester)1300 - 1150Strong

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₈N₂O₃). The electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecular weight of 168.15. Furthermore, the fragmentation pattern would offer structural clues. Common fragmentation pathways for an ethyl ester include the loss of an ethoxy radical (-•OCH₂CH₃, M-45) or the loss of ethylene (B1197577) via a McLafferty rearrangement, if sterically feasible. Cleavage of the pyridazine ring would also produce characteristic fragment ions.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. nitk.ac.in If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. researchgate.net This technique would confirm the planarity of the pyridazine ring and reveal the conformation of the ethyl carboxylate substituent relative to the ring. Importantly, XRD would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, which dictate the crystal packing arrangement. iucr.orgmdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The spectrum of this compound would be dominated by π → π* transitions associated with the conjugated pyridazinone ring system. The position of the maximum absorbance (λ_max) provides information about the extent of conjugation. The presence of the carbonyl groups and the nitrogen heteroatoms would also allow for n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions. The solvent used for the analysis can influence the position of these absorption maxima.

Role as Pharmaceutical Intermediates and Drug Discovery Scaffolds

The pyridazine nucleus is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives are integral to the synthesis of various therapeutic agents. nih.govrjptonline.org this compound, in particular, serves as a key starting material or intermediate for creating more complex molecules. lookchem.comcalpaclab.com Its structure allows for chemical modifications at several positions, enabling the generation of large libraries of compounds for screening and development. This adaptability has made it a valuable tool in the quest for new drugs targeting a multitude of diseases, including viral infections, cancer, inflammation, and cardiovascular conditions. nih.govsamipubco.comresearchgate.net

The synthesis of novel bioactive compounds from pyridazine precursors is a dynamic area of research. This compound can be chemically transformed into key intermediates, such as 6-chloro-pyridazine-3-carboxylic acid ethyl ester, by reacting it with reagents like phosphorus oxychloride. lookchem.com These intermediates then serve as the foundation for building a diverse range of derivatives.

For instance, by coupling aryl diazonium salts with related glutaconate esters, researchers have synthesized pyridazine-5-carbonitrile derivatives. ajol.info Furthermore, the reaction of chloropyridazine compounds with various nucleophiles like hydrazine (B178648) hydrate (B1144303) allows for the creation of fused heterocyclic systems, such as pyridazinotriazine derivatives. nih.gov These synthetic strategies have led to the development of compounds with promising biological activities, including antimicrobial and antioxidant properties. ajol.info

Table 1: Examples of Synthesized Bioactive Pyridazine Derivatives

Precursor/IntermediateReactionResulting Derivative ClassPotential Bioactivity
This compoundTreatment with POCl₃6-chloro-pyridazine-3-carboxylic acid ethyl esterIntermediate for further synthesis
Aryl diazonium saltsCoupling with diethyl 2-cyano-3-methylglutaconatePyridazine-5-carbonitrile derivativesAntioxidant, Antimicrobial
3-chloropyridazine derivativeReaction with hydrazine hydrate, then carbon disulphidePyridazinotriazine derivativesAntiviral (Anti-HAV)

A significant application of pyridazine derivatives in drug discovery is their ability to modulate the activity of enzymes. They have shown particular promise as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the intracellular levels of cyclic nucleotides like cAMP and cGMP. samipubco.comresearchgate.net By inhibiting specific PDE isoenzymes, these compounds can be used to treat a variety of conditions.

PDE-III Inhibitors : Used for congestive heart failure. samipubco.comresearchgate.net

PDE-IV Inhibitors : Targeted for inflammatory diseases. samipubco.comresearchgate.net

PDE-V Inhibitors : Famously used for erectile dysfunction. samipubco.comresearchgate.net

Research has shown that various fused pyridazine systems, such as pyrazolo[3,4-d] pyridazines, act as potent inhibitors of PDE-V, with some compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.net The structure-activity relationship (SAR) studies indicate that the substituent groups on the pyridazine ring system are crucial for both potency and selectivity. samipubco.com For example, the presence of an ethyl group at the N-2 position of the pyridazine ring has been associated with the greatest potency and selectivity profile in a series of PDE-IV inhibitors. samipubco.com

The structural versatility of the pyridazine scaffold has enabled the discovery of a wide spectrum of pharmacological activities. Beyond enzyme inhibition, these derivatives have been investigated for numerous therapeutic applications. rjptonline.org

Table 2: Diverse Pharmacological Activities of Pyridazine Derivatives

Pharmacological ActivityDerivative Class / ExampleResearch Finding
Antiviral Fused pyridazine derivativesActivity against Hepatitis A Virus (HAV) has been demonstrated. nih.gov
Antimicrobial Pyridazine-5-carbonitrile derivativesShowed activity against various bacterial strains. ajol.info
Anticancer Fused pyridazine systemsInvestigated as potential treatments for certain cancers. researchgate.net
Anti-inflammatory Pyrazolo[3,4-d]pyridazin-7(6H)-oneReduced paw edema in a mouse model of acute inflammation. samipubco.com
Antihypertensive General pyridazine derivativesThe pyridazine ring is a component of antihypertensive drugs like Cadralazine. nih.gov
Analgesic Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylateA related heterocyclic carboxylate showed powerful analgesic effects. nih.gov

The pyridazine framework is a core component of several marketed drugs, highlighting its clinical significance. nih.gov Ongoing research continues to uncover new potential uses, with studies exploring their roles as anti-tubercular, anti-diabetic, and anti-depressant agents. nih.gov

Applications in Agrochemicals and Crop Protection

The biological activity of pyridazine derivatives extends beyond pharmaceuticals into the realm of agriculture. These compounds are frequently used as core structures in the development of new, environmentally friendly agrochemicals. researchgate.netresearchgate.net Their high activity allows for effective crop protection and growth regulation.

Pyridazine derivatives have been successfully developed as potent herbicides. researchgate.net For instance, a series of 3-(substituted phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited excellent herbicidal activities in greenhouse tests, with some compounds being effective even at low doses of 7.5 g per hectare. nih.gov Structure-activity relationship studies revealed that having a substituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene (B151609) ring were key to high herbicidal activity. nih.gov

In addition to weed control, these compounds have also shown significant potential as insecticides. bibliomed.org Optimization studies on compounds initially designed as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with potent aphicidal properties against species like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.gov Further modifications of the amide moiety to hydrazines, hydrazones, or hydrazides were well-tolerated and, in some cases, led to a more than 10-fold improvement in potency. nih.gov

Certain pyridazine carboxylate derivatives have been shown to influence plant growth and development. researchgate.nettandfonline.com Studies on the effects of pyridine (B92270) and pyrazine (B50134) carboxylic acid derivatives, which share structural similarities, on the plant Lemna paucicostata demonstrated that specific substitutions on the heterocyclic ring could either promote or inhibit plant growth. tandfonline.com For growth promotion, substituents on the third position of the ring were found to require large volume and high electronegativity. tandfonline.com This suggests that pyridazine carboxylates can be engineered to act as plant growth regulators, potentially enhancing crop yields or controlling undesirable growth patterns.

Research Applications and Emerging Directions for Pyridazine Carboxylate Derivatives

The study of pyridazine carboxylate derivatives is a burgeoning field in chemical research, with significant potential for advancements in materials science and coordination chemistry. These heterocyclic compounds, characterized by a pyridazine ring functionalized with a carboxylate group, exhibit unique electronic and structural properties that make them attractive candidates for a variety of applications. This article explores the emerging directions for these compounds, with a particular focus on their applications in materials science, their role as ligands in coordination chemistry, and the development of sustainable synthetic methodologies.

Future Perspectives and Research Challenges

Design and Synthesis of Highly Selective and Potent Pyridazine (B1198779) Derivatives

A primary future objective is the creation of pyridazine derivatives with enhanced potency and selectivity for specific biological targets. This involves moving beyond traditional synthesis and employing sophisticated design strategies. Techniques such as scaffold hopping, where the pyridazine core is used to replace other less optimal heterocyclic systems, and molecular hybridization, which combines the pyridazine moiety with other known pharmacophores, are proving to be effective. acs.org

Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how structural modifications influence biological activity. nih.govacs.orgresearchgate.net For example, research on pyridazine-based inhibitors has shown that the type and position of substituents on flanking aromatic rings are critical for their inhibitory roles. nih.govacs.org By systematically altering substituents on the pyridazine ring, researchers can fine-tune the molecule's properties to achieve optimal interaction with the target, thereby increasing efficacy and reducing off-target effects. nih.govacs.orgnih.gov Recent efforts have led to the development of pyridazine derivatives as highly potent and selective inhibitors for targets like cyclooxygenase-2 (COX-2), c-Met/Pim-1, and Haspin kinase. nih.govnih.govrsc.org

Design StrategyObjectiveExample Target
Scaffold Hopping Replace existing heterocyclic cores with a pyridazine ring to improve properties.JNK1 Inhibitors acs.org
Molecular Hybridization Combine pyridazine with other pharmacophores to create dual-action agents.Pyrazole-pyridazine hybrids researchgate.net
Structure-Activity Relationship (SAR) Systematically modify substituents to optimize potency and selectivity. nih.govacs.orgCOX-2 Inhibitors nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While pyridazines are known for their anticancer, anti-inflammatory, and antimicrobial activities, a significant area of future research lies in identifying novel biological targets. ontosight.aigeorgiasouthern.edunih.gov The structural versatility of derivatives synthesized from precursors like Ethyl 6-hydroxypyridazine-3-carboxylate allows for the creation of large, diverse chemical libraries for high-throughput screening against new and emerging disease targets. thieme-connect.com

Recent studies have highlighted the potential of pyridazine-containing compounds to modulate complex biological pathways. For instance, certain derivatives have been identified as inhibitors of enzymes like JNK1, which is involved in cancer cell proliferation, and as modulators of the SMN2 splicing process, relevant to spinal muscular atrophy. acs.orgblumberginstitute.org Furthermore, pyridazine compounds are being investigated for their role in combating conformational diseases by inhibiting the formation of amyloid fibrils associated with neurodegenerative disorders. nih.govacs.org Elucidating the precise mechanisms through which these compounds exert their effects is a key challenge that will pave the way for their development as targeted therapies for a broader range of diseases. nih.govacs.orgresearchgate.net

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly focused on developing environmentally benign synthetic processes. nih.govnumberanalytics.com For pyridazine synthesis, this involves moving away from classical methods that often use harsh reagents and toxic solvents. nih.gov A major area of progress is the application of microwave-assisted synthesis, which can dramatically reduce reaction times, increase yields, and minimize solvent use. georgiasouthern.eduthieme-connect.comnih.govmdpi.commdpi.com

Other green approaches being explored include:

Solvent-free reactions: Conducting reactions on solid supports or in neat conditions to eliminate the need for volatile organic solvents. rasayanjournal.co.in

Use of eco-friendly solvents: Employing water, ionic liquids, or supercritical CO2 as reaction media. acs.org

Catalysis: Developing highly efficient and recyclable catalysts, including biocatalysts and heterogeneous catalysts, to improve atom economy and reduce waste. numberanalytics.com

Flow chemistry: Utilizing continuous flow reactors for safer, more efficient, and scalable synthesis.

These sustainable methodologies are not only crucial for reducing the environmental footprint of chemical manufacturing but also for making the production of pyridazine-based compounds more cost-effective and efficient. nih.govorganic-chemistry.orgrsc.org

Integration of Advanced Computational Methods in Drug Design and Material Science

Advanced computational tools are becoming indispensable in the rational design of new pyridazine derivatives. jksus.org Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how a molecule will interact with a biological target before it is synthesized. nih.govacs.orgscilit.comscilit.comdntb.gov.uanih.gov

Key Computational Methods:

Molecular Docking: Simulates the binding of a ligand (the pyridazine derivative) to the active site of a target protein, helping to predict binding affinity and orientation. rsc.orgnih.gov

Virtual Screening: Computationally screens large libraries of virtual compounds against a target to identify promising candidates for synthesis and testing. jksus.org

Molecular Dynamics (MD) Simulations: Reveal the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability and nature of the interaction. nih.govacs.org

These in silico methods accelerate the drug discovery process by prioritizing the most promising candidates, thereby reducing the time and cost associated with laboratory synthesis and testing. nih.govacs.orgjksus.org In material science, computational chemistry is used to predict the electronic and physical properties of novel pyridazine-based organic semiconductors. liberty.edu

Challenges in Scalable Synthesis and Industrial Applications

Translating a promising laboratory synthesis into a large-scale industrial process presents significant challenges. For pyridazine derivatives, these hurdles often include the cost and availability of starting materials, the need for stringent control over reaction conditions (temperature, pressure), and difficulties in purification. mdpi.com Many multi-step syntheses that are feasible on a gram scale become economically unviable or technically difficult at the kilogram or ton scale.

Overcoming these challenges requires close collaboration between synthetic chemists and chemical engineers. The focus is on developing robust, reproducible, and cost-effective synthetic routes. This may involve redesigning the synthesis to use cheaper reagents, reducing the number of steps, or developing efficient purification techniques like crystallization over chromatographic methods. The adoption of green and continuous manufacturing (flow chemistry) principles is also seen as a key strategy to address the challenges of scalable synthesis, ensuring that novel pyridazine compounds can be produced in sufficient quantities for clinical trials and commercialization. mdpi.com

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 6-hydroxypyridazine-3-carboxylate, and how can purity be optimized during synthesis?

Methodological Answer: this compound is typically synthesized via cyclization of hydrazine derivatives with β-keto esters. Key steps include:

Esterification : Reacting pyridazine carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester moiety.

Hydroxylation : Introducing the hydroxyl group at the 6-position via controlled oxidation or nucleophilic substitution.
To optimize purity:

  • Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification.
  • Monitor reaction progress via thin-layer chromatography (TLC) to isolate byproducts early.
  • Recrystallize the final product using ethanol/water mixtures to enhance crystallinity .

Q. Q2. How can researchers address regioselectivity challenges during hydroxylation of pyridazine derivatives?

Methodological Answer: Regioselectivity in pyridazine hydroxylation depends on electronic and steric factors:

  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylate) direct hydroxylation to the para position (C6 in this case). Use DFT calculations to predict reactive sites.
  • Steric Control : Bulky protecting groups (e.g., tert-butyl) on adjacent positions can block undesired sites.
  • Catalytic Optimization : Employ transition-metal catalysts (e.g., Pd/Cu systems) to enhance selectivity. Validate outcomes via NOESY NMR to confirm spatial arrangement .

Structural Characterization Techniques

Q. Q3. What advanced techniques resolve contradictions in tautomeric forms of this compound?

Methodological Answer: The compound may exhibit keto-enol tautomerism. To resolve ambiguities:

X-ray Crystallography : Use SHELX for structure refinement. Hydrogen-bonding patterns in the crystal lattice distinguish tautomers .

Solid-state NMR : Compare ¹³C chemical shifts with computational models (e.g., Gaussian) to identify dominant tautomers.

IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) for enol forms vs. C=O peaks (1680–1720 cm⁻¹) for keto forms .

Q. Q4. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions for 24 hours.
    • Oxidative stress (3% H₂O₂, room temperature).
  • Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Applications in Drug Discovery

Q. Q5. What methodologies validate the bioisosteric potential of this compound in kinase inhibitors?

Methodological Answer:

  • Molecular Docking : Compare binding affinities with known kinase inhibitors (e.g., imatinib) using AutoDock Vina.
  • Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR) in vitro.
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize derivatives .

Q. Q6. How can researchers reconcile discrepancies between computational and experimental NMR chemical shifts?

Methodological Answer:

DFT Optimization : Geometry-optimize structures at the B3LYP/6-311+G(d,p) level.

Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in calculations.

Statistical Validation : Calculate mean absolute deviations (MAD) between computed and experimental shifts. Adjust dihedral angles if MAD > 0.5 ppm .

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